![molecular formula C20H17N3O6S B2410729 3-(2-((benzo[d][1,3]dioxol-5-ylméthyl)amino)-2-oxoéthyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle CAS No. 946252-91-1](/img/structure/B2410729.png)

3-(2-((benzo[d][1,3]dioxol-5-ylméthyl)amino)-2-oxoéthyl)-4-oxo-2-thioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

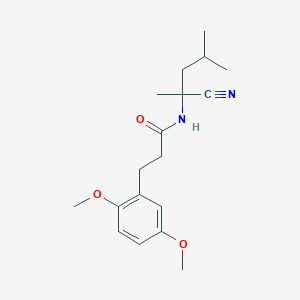

Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

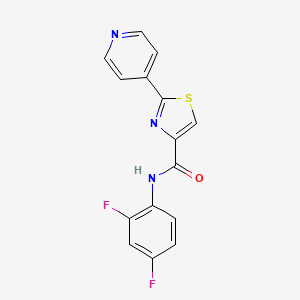

- Le BDMMBSH a été utilisé comme ligand pour la détection sensible et sélective de l'ion métallique lourd cancérigène, le plomb (Pb²⁺). Les chercheurs ont développé un capteur électrochimique en déposant une fine couche de BDMMBSH sur une électrode en carbone vitreux (GCE) avec une matrice de polymère conducteur (Nafion). Le capteur a présenté une excellente sensibilité, avec une sensibilité calculée de 2220,0 pA μM⁻¹ cm⁻², une limite de quantification (LOQ) de 320,0 mM et une limite de détection (LOD) de 96,0 pM pour Pb²⁺ .

- Bien que le BDMMBSH n'ait pas été directement étudié, des composés apparentés avec des motifs structuraux similaires ont été évalués pour leur activité antimicrobienne. Des études de modélisation moléculaire peuvent fournir des informations sur les interactions potentielles avec les cibles microbiennes, aidant à la conception de nouveaux agents antimicrobiens .

- De nouvelles N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines, qui partagent des caractéristiques structurales avec le BDMMBSH, ont été synthétisées et évaluées pour leur activité antitumorale contre les lignées cellulaires HeLa, A549 et MCF-7. Une exploration plus approfondie des effets antitumoraux potentiels du BDMMBSH pourrait être précieuse .

- Le BDMMBSH contient une partie imidazole. Les composés contenant de l'imidazole ont des activités biologiques diverses, notamment des propriétés antifongiques, antibactériennes et anti-inflammatoires. Il pourrait être intéressant d'étudier le potentiel du BDMMBSH dans ces domaines .

- Un composé apparenté, le 1-((benzo[d][1,3]dioxol-5-yl)méthyl)-2-((benzo[d][1,3]dioxol-6-yl)méthyl)disélénane, a été synthétisé et transformé en divers monoséléniures non symétriques. La similitude structurelle du BDMMBSH suggère qu'il peut également participer à la chimie du sélénium, qui a des applications en science des matériaux et en catalyse .

Détection d'ions de métaux lourds

Activité antimicrobienne

Propriétés antitumorales

Dérivés de l'imidazole

Diséléniures et monoséléniures

En résumé, le BDMMBSH est prometteur dans la détection des métaux lourds, la recherche antimicrobienne, les investigations antitumorales et d'autres domaines scientifiques. Des études supplémentaires sont nécessaires pour libérer tout son potentiel et explorer des applications supplémentaires. 🌟

Mécanisme D'action

Target of Action

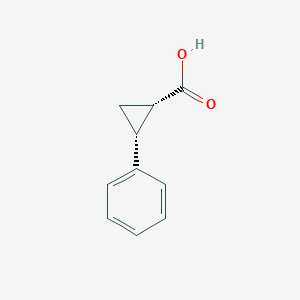

Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

It is known that similar compounds can affect cell cycle progression and induce apoptosis , which are critical pathways in cancer biology.

Result of Action

Similar compounds have been shown to inhibit the growth of various human cancer cell lines .

Analyse Biochimique

Biochemical Properties

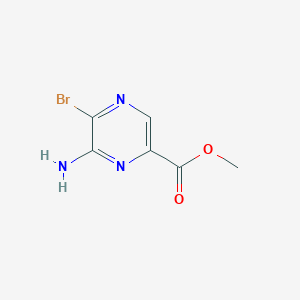

Compounds with a benzo[d][1,3]dioxol-5-ylmethyl group have been shown to exhibit potent growth inhibition properties against various human cancer cell lines

Cellular Effects

Similar compounds have been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell lines

Molecular Mechanism

Compounds with similar structures have been shown to inhibit growth in various human cancer cell lines

Propriétés

IUPAC Name |

methyl 3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-27-19(26)12-3-4-13-14(7-12)22-20(30)23(18(13)25)9-17(24)21-8-11-2-5-15-16(6-11)29-10-28-15/h2-7H,8-10H2,1H3,(H,21,24)(H,22,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLHPXRIDWUKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)

![N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)